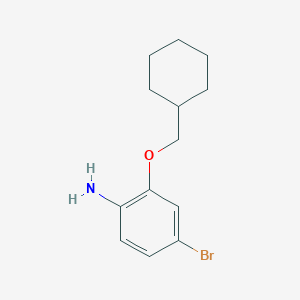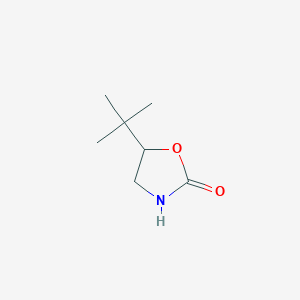![molecular formula C20H15BrN2O2S B1466864 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 890839-39-1](/img/structure/B1466864.png)
3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine is a synthetic molecule with a wide variety of applications in scientific research. It is a heterocyclic compound that is composed of nitrogen, bromine, sulfur, and carbon atoms. It has a unique structure and properties that make it useful for a variety of purposes, including as a catalyst, a fluorescent dye, and a reagent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
The compound 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine is an important intermediate in various chemical syntheses. For instance, Niu Wen-bo (2011) described its role in the synthesis of chlor-antraniliprole, a new insecticide. This process involves multiple steps, including nucleophilic substitution, cyclization, bromination, and hydrolysis, showcasing the compound's utility in complex chemical reactions (Niu Wen-bo, 2011).
Antimicrobial Activity
Another significant application of this compound is in the development of antimicrobial agents. T. El‐Emary, N. Al-muaikel, and O. S. Moustafa (2002) explored its use in creating new heterocycles with antimicrobial properties. Their research involved treating 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride, resulting in various derivatives that showed promise as antimicrobial compounds (T. El‐Emary et al., 2002).
Heterocycle Formation
The ability of this compound to form heterocycles is further exemplified in the work of Michael L. Davis, B. Wakefield, and Jacklyn A. Wardell (1992). They demonstrated how deprotonation of 3-methylazines followed by reaction with benzonitile could create intermediates that cyclize into pyrrolo-pyridines. This versatile reaction pathway highlights the compound's role in producing a variety of heterocyclic structures (Michael L. Davis et al., 1992).
Fischer Cyclization
A 2015 study by R. Alekseyev, S. Amirova, and V. Terenin focused on Fischer indole cyclization to create heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. Their method allowed for the synthesis of 5-bromo-7-azaindole scaffolds with various substituents, demonstrating the compound's flexibility in creating complex molecular structures (R. Alekseyev et al., 2015).
Synthesis of Arylthieno Pyridines
K. Kobayashi, D. Nakamura, Yasuhiko Shiroyama, S. Fukamachi, and H. Konishi (2009) developed a method for synthesizing 3-arylthieno[2,3-b]pyridines. Their approach involved a short four-step sequence starting from 2-bromopyridines, culminating in an iodine-mediated cyclization. This research highlights the compound's role in streamlining the synthesis of complex molecules (K. Kobayashi et al., 2009).
Eigenschaften
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c1-14-7-9-17(10-8-14)26(24,25)23-13-19(21)18-11-16(12-22-20(18)23)15-5-3-2-4-6-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZLMPXDKFHBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466787.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid](/img/structure/B1466790.png)





![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)
![6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1466800.png)

